molecular formula C14H21ClN2O2 B6126643 2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol

2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol

Cat. No. B6126643
M. Wt: 284.78 g/mol
InChI Key: JCLFRNOOPXBQLW-UHFFFAOYSA-N
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Description

2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied in the field of neuroscience. It is commonly referred to as "CEPE" and is used as a tool compound in research to study the role of GABA receptors in the brain.

Scientific Research Applications

Anti-Inflammatory Activity

2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol: derivatives have been investigated for their anti-inflammatory properties. Specifically, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and characterized. These compounds demonstrated moderate to excellent anti-inflammatory activity in a carrageenan-induced rat paw edema assay. Notably, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide exhibited the highest anti-inflammatory activity, comparable to the reference drug diclofenac sodium acid .

Insect Growth Regulation

Derivatives related to 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide have been explored for insect growth regulation. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator.

properties

IUPAC Name

2-[4-[2-(2-chlorophenoxy)ethyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c15-13-3-1-2-4-14(13)19-12-10-17-7-5-16(6-8-17)9-11-18/h1-4,18H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLFRNOOPXBQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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